molecular formula C12H12F3N3O B8489565 N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide CAS No. 599191-49-8

N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide

Cat. No. B8489565
CAS RN: 599191-49-8
M. Wt: 271.24 g/mol
InChI Key: RVYSDAGRNRYYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide is a useful research compound. Its molecular formula is C12H12F3N3O and its molecular weight is 271.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

599191-49-8

Product Name

N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide

Molecular Formula

C12H12F3N3O

Molecular Weight

271.24 g/mol

IUPAC Name

N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide

InChI

InChI=1S/C12H12F3N3O/c1-2-3-10(19)16-11-8-5-4-7(12(13,14)15)6-9(8)17-18-11/h4-6H,2-3H2,1H3,(H2,16,17,18,19)

InChI Key

RVYSDAGRNRYYML-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.26 cm3 of butyryl chloride is added to 500 mg of 6-(trifluoromethyl)-1H-indazole-3-amine, prepared as described in patent U.S. Pat. No. 3,133,081, in 5 cm3 of pyridine, cooled to about 10° C. The temperature is allowed to return to about 19° C. over 19 hours. The reaction medium is evaporated under reduced pressure (2 kPa; 50° C.). The residue is taken up in 15 cm3 of ethyl acetate and 15 cm3 of distilled water. The organic phase is washed with 15 cm3 of distilled water and with 15 cm3 of saturated aqueous sodium chloride solution. The organic phase is dried over magnesium sulphate, filtered through a sinter funnel and then evaporated under reduced pressure (2 kPa; 50° C.). The residue is purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 40-60 μm; diameter 2 cm), eluting with a cyclohexane/ethyl acetate mixture (70/30 by volume) and collecting 20 cm3 fractions. The fractions containing the expected product are combined and evaporated under reduced pressure (2 kPa; 50° C.). After drying (90 Pa; 45° C.), 49 mg of N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide are thus obtained in the form of a white solid melting at 200° C.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

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